molecular formula C8H8BrNO B8722974 1-(2-Bromopyridin-4-yl)propan-1-one

1-(2-Bromopyridin-4-yl)propan-1-one

Cat. No.: B8722974
M. Wt: 214.06 g/mol
InChI Key: FYCWJTQJFXPBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromopyridin-4-yl)propan-1-one is a brominated pyridine derivative featuring a propan-1-one (acetyl) group at the 4-position of the pyridine ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic frameworks. Its structural uniqueness lies in the combination of a pyridine ring, bromine atom, and ketone group, which differentiates it from related compounds.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)propan-1-one

InChI

InChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3

InChI Key

FYCWJTQJFXPBDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-(2-Bromopyridin-4-yl)propan-1-one with five analogs, focusing on structural features, physicochemical properties, and functional implications.

Structural and Substituent Variations

Table 1: Key Structural Features and Molecular Data
Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents/Features
1-(2-Bromopyridin-4-yl)propan-1-one C₈H₈BrNO 214.06 Not Provided 2-Bromo-pyridin-4-yl, propan-1-one
1-(2-Bromopyridin-4-yl)ethanone C₇H₆BrNO 200.03 864674-02-2 Shorter ketone chain (ethanone)
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 181.21 Not Provided 4-Fluorophenyl, methylamino group
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one C₁₄H₁₃NO₂ 227.26 Not Provided Hydroxyphenyl, pyridin-4-yl
1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one C₁₂H₁₄F₃NO 245.24 1396893-39-2 Trifluoro-methylpropan-2-yl, propan-2-one

Physicochemical and Reactivity Differences

  • Ketone Chain Length: The ethanone analog (C₇H₆BrNO) has a shorter carbon chain, reducing steric bulk compared to the propan-1-one derivative. This may enhance solubility in polar solvents . The trifluoro-methylpropan-2-yl analog (C₁₂H₁₄F₃NO) features a branched ketone (propan-2-one), altering conformational flexibility and interaction with biological targets .
  • Substituent Effects: Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability increase van der Waals interactions and may slow metabolic degradation compared to fluorine in 4-FMC .
  • Heterocyclic Modifications: 4-FMC’s methylamino group introduces basicity, enabling salt formation (e.g., hydrochloride) and influencing central nervous system (CNS) activity . The trifluoro-methyl group in the propan-2-one analog (C₁₂H₁₄F₃NO) significantly increases lipophilicity, likely enhancing blood-brain barrier penetration .

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